Tetramethylsuccinic anhydride
Description
Contextualization within Cyclic Dicarboxylic Anhydrides
TMSA belongs to the class of cyclic dicarboxylic anhydrides, which are formed by the dehydration of dicarboxylic acids, resulting in a cyclic structure. salempress.com This class includes well-known compounds such as succinic anhydride (B1165640), maleic anhydride, and phthalic anhydride, which are widely used in chemical synthesis. taylorandfrancis.com The reactivity of these anhydrides is centered on the two electrophilic carbonyl carbons, making them susceptible to nucleophilic acyl substitution reactions with water, alcohols, and amines. libretexts.orgchemguide.co.uk
The properties of TMSA are best understood when compared to other cyclic anhydrides. The tetramethyl substitution creates significant steric hindrance and alters its electronic properties, distinguishing it from less substituted or unsaturated analogs like maleic anhydride or 2,3-dimethylmaleic anhydride (DMMA). For instance, this steric bulk reduces the rate of nucleophilic attack compared to more accessible anhydrides. These unique characteristics influence its application, making it a preferred choice in scenarios requiring high selectivity or specific physical properties like enhanced thermal stability. researchgate.net
| Compound | Chemical Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Distinguishing Feature |
|---|---|---|---|---|
| Tetramethylsuccinic anhydride (TMSA) | C₈H₁₂O₃ | 156.18 | 147 | Four methyl groups providing high steric hindrance and stability. |
| Succinic anhydride | C₄H₄O₃ | 100.07 | 119-121 | Unsubstituted parent compound, reactive and used as a base for derivatives. taylorandfrancis.com |
| Maleic anhydride | C₄H₂O₃ | 98.06 | 52.8 | Contains a carbon-carbon double bond, enhancing reactivity (e.g., in Diels-Alder reactions). wikipedia.org |
| 2,3-Dimethylmaleic anhydride (DMMA) | C₆H₆O₃ | 126.11 | 95-97 | Two methyl groups; noted for its use in pH-sensitive drug delivery systems. mdpi.com |
Historical Overview of TMSA Research Trajectory
The history of TMSA dates back to the late 19th century, a period foundational for the chemistry of cyclic anhydrides. The compound was first synthesized and described in 1890 by chemists Karl von Auwers and Victor Meyer. They successfully produced it through the thermal decomposition of 2,2,3,3-tetramethylsuccinic acid, a fundamental synthetic method that demonstrated the tendency of highly substituted succinic acids to undergo intramolecular cyclization upon heating.
In the early 20th century, researchers explored alternative synthetic pathways. These included the treatment of 2,2'-azobis(2-methylpropionitrile) (B43924) with sulfuric acid in 1896 and the decomposition of a hydroxy-lactone in 1927. This early work focused primarily on fundamental synthesis and structural characterization, establishing TMSA as a white crystalline solid with a distinct camphor-like odor.
Modern research has shifted significantly, moving from basic synthesis to sophisticated applications. Contemporary studies heavily focus on TMSA's role in complex organic synthesis, polymer science, and biotechnology. nih.gov Researchers now utilize its unique steric properties for applications in bioconjugation, as a protecting group in nucleoside synthesis, and in the development of advanced materials. researchgate.net
Significance of Tetramethyl Substitution in Anhydride Chemistry
The four methyl groups on the TMSA ring are not merely passive substituents; they fundamentally define the molecule's reactivity and utility. Their presence introduces significant steric and electronic effects that differentiate TMSA from other anhydrides. rsc.org
The most pronounced feature of TMSA is the substantial steric hindrance created by the four methyl groups. This steric bulk physically obstructs the path of incoming nucleophiles, slowing down reactions at the carbonyl centers compared to less hindered anhydrides like succinic anhydride. libretexts.org While this reduced reactivity might be a disadvantage in some contexts, it is a significant asset for achieving selectivity in complex chemical transformations.
A prime example of this is in the synthesis of modified purine (B94841) nucleosides. When TMSA reacts with the exocyclic amine of a 6-aminopurine derivative, it forms a bulky tetramethylsuccinimide (B48748) protecting group. researchgate.net X-ray crystallography studies have confirmed that this group's methyl and carbonyl substituents are positioned to effectively block the nearby N7 nitrogen atom of the purine ring. researchgate.net This steric blockade forces subsequent glycosylation reactions to occur with very high regioselectivity at the desired N9 position, an outcome that is difficult to achieve with smaller, conventional protecting groups. researchgate.net
The electronic influence of the four methyl groups complements their steric effects. As alkyl groups, methyl substituents are electron-donating through an inductive effect. crunchchemistry.co.uk This donation of electron density towards the anhydride ring makes the carbonyl carbons slightly less electrophilic (less positively charged) than those in an unsubstituted anhydride. crunchchemistry.co.uk This effect, while generally secondary to the powerful steric hindrance, further contributes to the modulated reactivity of TMSA. The increased electron density on the carbonyl carbons can subtly decrease the rate of nucleophilic attack. rsc.org
Overview of Key Academic Research Areas Utilizing TMSA
The distinct properties of TMSA have led to its use in several key areas of academic and applied research. Its structural rigidity, thermal stability, and predictable reactivity make it a versatile tool for chemists.
Key research applications include:
Protecting Group Chemistry : As detailed previously, TMSA is highly effective as a sterically demanding protecting group in the synthesis of purine nucleosides, ensuring high regioselectivity. researchgate.net
Polymer Chemistry : TMSA can be incorporated into polymers to enhance their mechanical properties and thermal stability. Polyanhydrides, a class of polymers, are synthesized via methods like melt-polycondensation and are explored as carriers for drug delivery. nih.gov
Drug Delivery and Bioconjugation : Researchers have used TMSA to modify drug molecules and nanocarriers. For instance, modifying the cancer drug doxorubicin (B1662922) with TMSA was shown to reduce its associated cardiac toxicity in preclinical studies. nih.gov It is also one of several anhydrides used to modify nanomedicine surfaces to improve circulation time in the body. mdpi.com
Organic Synthesis : Beyond protecting groups, TMSA serves as a reagent for creating esters, amides, and other carboxylic acid derivatives where its specific reactivity is advantageous.
| Research Area | Specific Application of TMSA | Key Advantage Conferred by TMSA | Reference |
|---|---|---|---|
| Protecting Group Chemistry | N9-selective glycosylation of purine derivatives. | The bulky tetramethylsuccinimide group provides exceptional steric hindrance, directing the reaction to a specific site. | researchgate.net |
| Polymer Chemistry | Used as a monomer or additive in polymer synthesis. | Enhances thermal stability and mechanical properties of the resulting polymer. | |
| Drug Delivery | Modification of doxorubicin. | Alleviated the cardiac toxicity of the pristine drug in murine cardiomyocytes. | nih.gov |
| Bioconjugation | Intermediate formation for pH-sensitive nanocarriers. | The anhydride's stability and controlled reactivity are valuable in creating smart delivery systems. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4-tetramethyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIXHLDWJBHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)C1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188554 | |
| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
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Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35046-68-5 | |
| Record name | Tetramethylsuccinic anhydride | |
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| Record name | NSC92363 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92363 | |
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| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylsuccinic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3SNF582YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Advanced Preparative Techniques for Tetramethylsuccinic Anhydride
Dehydration of Tetramethylsuccinic Acid
The most direct and established route to tetramethylsuccinic anhydride (B1165640) is the intramolecular dehydration of 2,2,3,3-tetramethylsuccinic acid. wisc.edu This process involves the removal of one molecule of water from the diacid to form the cyclic five-membered anhydride ring.
The foundational method for preparing tetramethylsuccinic anhydride involves heating the diacid precursor, a technique first described by Auwers and Meyer in 1890. nso-journal.org This approach leverages the inherent tendency of the substituted succinic acid to undergo intramolecular cyclization at elevated temperatures.
While simple thermal decomposition is possible, the use of a chemical dehydrating agent is common in modern preparations to improve efficiency. wisc.edu Acetic anhydride is a widely used reagent for this purpose. It serves as both a solvent and a dehydrating agent, reacting with the water produced during the cyclization to form acetic acid, which helps to drive the reaction forward. Industrial-scale syntheses often employ a molar ratio of 3:1 of acetic anhydride to tetramethylsuccinic acid to ensure complete conversion.
The dehydration reaction typically requires heating to facilitate the removal of water and promote anhydride formation. When using acetic anhydride, the reaction mixture is generally heated to temperatures between 120°C and 140°C. Under these optimized conditions, industrial-scale production can achieve high yields, typically in the range of 85–90%.
Table 1: Conventional Thermal Dehydration of Tetramethylsuccinic Acid
| Dehydrating Agent | Stoichiometry (Agent:Diacid) | Temperature | Typical Yield | Scale | Reference |
|---|---|---|---|---|---|
| Acetic Anhydride | 3:1 | 120–140°C | ~85–90% | Industrial |
The formation of this compound from its diacid is a classic example of an intramolecular nucleophilic acyl substitution. The mechanism involves a two-step process. Initially, one of the carboxylic acid groups is activated, typically by protonation or by the dehydrating agent. This enhances the electrophilicity of its carbonyl carbon. The hydroxyl oxygen of the second carboxylic acid group then acts as a nucleophile, attacking the activated carbonyl carbon. This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, involving the elimination of a water molecule, leads to the formation of the stable five-membered anhydride ring. libretexts.org The removal of water from the reaction system is crucial as it shifts the equilibrium towards the product, in accordance with Le Chatelier's principle. Theoretical studies on the dehydration of the parent succinic acid, using density functional theory, suggest a multi-step process involving several intermediates and transition states, with the final water elimination being the rate-controlling step. leah4sci.commasterorganicchemistry.com
To circumvent the often high temperatures required for thermal dehydration or to provide milder reaction conditions, various alternative dehydrating agents have been employed. These reagents facilitate the cyclization under different, sometimes more controlled, conditions. Agents such as phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) are effective for synthesizing anhydrides from dicarboxylic acids. masterorganicchemistry.com Phosphorus oxychloride has also been successfully used. libretexts.org
More advanced methods offer high yields under mild conditions. A notable example is the use of a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride. This system allows the reaction to proceed at room temperature in a solvent like acetonitrile, achieving a yield of 93%. Another approach involves base-catalyzed cyclodehydration using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can produce the anhydride in high purity (>95%) when heated under inert conditions.
Table 2: Synthesis of this compound with Alternative Dehydrating Agents
| Dehydrating System | Stoichiometry (Reagent:Diacid) | Conditions | Yield / Purity | Key Advantage | Reference |
|---|---|---|---|---|---|
| Triphenylphosphine oxide / Oxalyl chloride | 1:1 / 1.3:1 | Acetonitrile, 25°C, 1 hr | 93% Yield | Mild conditions, recyclable TPPO | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2.1:1 | 120°C, Argon, 22 hrs | >95% Purity | Base-catalyzed, minimal byproducts | |
| Phosphorus Oxychloride | Not specified | Not specified | Not specified | Classical dehydrating agent | libretexts.org |
Conventional Thermal Dehydration
Organometallic-Mediated Synthesis
While the dehydration of the pre-formed diacid is the most common route, principles of organometallic chemistry offer an alternative pathway to the precursor, tetramethylsuccinic acid. Organometallic reagents, particularly Grignard and organolithium compounds, are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.orgmsu.edu
A general and powerful method for synthesizing carboxylic acids is the carboxylation of an organometallic intermediate. organic-chemistry.org This involves the reaction of a Grignard or organolithium reagent with carbon dioxide (often in the form of dry ice). libretexts.org To synthesize tetramethylsuccinic acid via this method, a suitable difunctional starting material is required, such as 1,4-dihalo-2,2,3,3-tetramethylbutane.
The synthesis would proceed in two conceptual steps. First, the di-Grignard or di-lithio reagent of 2,2,3,3-tetramethylbutane (B1293380) would be formed by reacting the corresponding dihalide with magnesium or lithium metal in an anhydrous ether solvent. msu.edu Second, this highly reactive organometallic intermediate would be treated with an excess of carbon dioxide. The nucleophilic carbon-metal bonds would attack the electrophilic carbon of CO₂, forming, after an acidic workup, the dicarboxylate salt which is then protonated to yield 2,2,3,3-tetramethylsuccinic acid. wisc.eduorganic-chemistry.org This diacid can then be readily converted to this compound using the dehydration methods described previously (Section 2.1). This organometallic approach provides a synthetic route starting from a hydrocarbon skeleton, which can be advantageous depending on the availability of starting materials.
Triphenylphosphine Oxide (TPPO) and Oxalyl Chloride-Mediated Synthesis
A highly efficient method for synthesizing cyclic anhydrides, such as this compound, involves the use of triphenylphosphine oxide (TPPO) in conjunction with oxalyl chloride. researchgate.nettmc.eduacs.org This system activates the parent dicarboxylic acid, facilitating intramolecular cyclization to form the anhydride. The process begins with the reaction between TPPO and oxalyl chloride, which forms a reactive intermediate, dichlorotriphenylphosphorane (B105816) (Ph3PCl2). researchgate.nettmc.edu This intermediate then activates the carboxylic acid, enabling the formation of the anhydride. This approach has been successfully applied to the synthesis of various symmetric and cyclic carboxylic anhydrides. tmc.eduacs.org
A significant advantage of the TPPO/oxalyl chloride system is its operation under mild and neutral conditions. researchgate.nettmc.eduacs.org The reaction is typically conducted at room temperature, avoiding the need for high-temperature processing that can be detrimental to sensitive functional groups. tmc.eduroyalsocietypublishing.org The reaction times are notably short, often completing within an hour. tmc.eduroyalsocietypublishing.org Acetonitrile is frequently chosen as the solvent, as it effectively dissolves the reagents and facilitates the reaction, leading to high yields. acs.orgnih.gov The optimal conditions generally involve using a slight excess of oxalyl chloride relative to the carboxylic acid and TPPO. tmc.edu
| Parameter | Condition | Source |
| Reagents | Tetramethylsuccinic acid, Triphenylphosphine Oxide (TPPO), Oxalyl Chloride | |
| Temperature | Room Temperature | tmc.edu |
| Solvent | Acetonitrile | acs.org |
| Reaction Time | ~1 hour | tmc.edu |
| Yield | High to Excellent | tmc.eduacs.org |
This interactive table summarizes the typical mild reaction conditions for the synthesis of anhydrides using the TPPO and oxalyl chloride method.
Palladium-Catalyzed C-H Carbonylation Approaches for Cyclic Anhydrides
A modern and powerful strategy for synthesizing cyclic anhydrides involves the palladium-catalyzed C-H carbonylation of aliphatic carboxylic acids. nih.govnih.gov This method allows for the direct conversion of C(sp³)–H bonds into carbonyl groups, providing a direct route to succinic anhydrides from simple starting materials like pivalic acid derivatives. nih.govuniversiteitleiden.nl The reaction typically involves a Pd(II) catalyst that enables the activation of a β- or γ-C–H bond of the carboxylic acid, followed by carbonylation and cyclization. nih.govnih.govresearchgate.net This transformation is highly valuable as it constructs cyclic motifs that are difficult to prepare through conventional methods. nih.govresearchgate.net
The success of palladium-catalyzed C-H activation is heavily reliant on ligand design. acs.orgacs.orgnih.gov The ligand plays a crucial role in the reactivity and selectivity of the catalytic system. For the C-H carbonylation of carboxylic acids, bidentate ligands have been shown to be particularly effective. nih.govnih.gov These ligands coordinate to the palladium center, facilitating the C-H activation step and controlling the regioselectivity of the carbonylation. nih.govsnnu.edu.cn The development of suitable ligand scaffolds has been a key factor in advancing the field of Pd(II)-catalyzed C-H functionalization, moving beyond what can be achieved with simple palladium salts. researchgate.netacs.org
| Ligand Type | Role in C-H Carbonylation | Source |
| Bidentate Ligands | Enable effective C-H carbonylation of aliphatic acids. | nih.govnih.gov |
| Chiral Bidentate Thioether Ligands | Used to achieve enantioselective C-H carbonylation. | nih.govnih.govresearchgate.net |
| Mono-N-protected Amino Acids (MPAA) | A class of ligands studied for their effectiveness in Pd(II)-catalyzed C-H functionalization. | acs.orgsnnu.edu.cn |
This interactive table highlights the importance of different ligand types in palladium-catalyzed C-H carbonylation.
Handling gaseous carbon monoxide (CO) in a standard laboratory setting can be problematic and hazardous. thieme-connect.comthieme-connect.com To circumvent this issue, solid CO sources have been developed. Molybdenum hexacarbonyl, Mo(CO)6, is a convenient and widely used solid surrogate for gaseous CO in palladium-catalyzed carbonylation reactions. nih.govnih.govthieme-connect.com It decomposes under the reaction conditions to release CO in a controlled manner, allowing the reaction to proceed without the need for a CO gas cylinder. thieme-connect.comresearchgate.net This approach has been applied to a variety of carbonylative transformations, including the synthesis of cyclic anhydrides, making the process more accessible and safer for small-scale laboratory applications. thieme-connect.comrsc.org
A significant advancement in this field is the development of enantioselective C-H carbonylation. nih.govresearchgate.net By using a chiral catalyst system, it is possible to produce chiral cyclic anhydrides from achiral or racemic starting materials. Specifically, the enantioselective C-H carbonylation of cyclopropanecarboxylic acids has been successfully achieved using a palladium catalyst in combination with a chiral bidentate thioether ligand. nih.govnih.govresearcher.life This breakthrough opens up new avenues for the asymmetric synthesis of complex molecules, where the resulting chiral anhydrides can serve as versatile building blocks for further transformations. nih.govresearcher.life The ability to control stereochemistry at the C-H activation step is a testament to the sophistication of modern ligand design and catalytic methods. snnu.edu.cn
Electrolytic and Zinc-Mediated Preparations of Precursors (Tetramethylsuccinic Acid)
The synthesis of this compound predominantly proceeds via the dehydration of its precursor, 2,2,3,3-tetramethylsuccinic acid. wikipedia.org Therefore, the effective preparation of this diacid is a critical step. Among the various methods developed, electrolytic and zinc-mediated pathways represent important strategies.
Electrolytic Synthesis
A historical yet significant method for synthesizing tetramethylsuccinic acid involves the electrolysis of an alkali metal salt of a malonic ester derivative. A notable example is the synthesis reported by Crum Brown and James Walker in 1893, which utilized the electrolysis of ethyl-potassium dimethylmalonate. cambridge.orgcambridge.org The process was challenging as the standard preparation of the ethyl-potassium salt was inefficient. However, by using great dilution with alcohol and maintaining low temperatures, a good yield of the necessary precursor salt was achieved. cambridge.org The electrolysis of this salt leads to the formation of the desired ethereal product, which is subsequently hydrolyzed to yield tetramethylsuccinic acid. cambridge.org
Modern electrochemical approaches offer alternative routes, such as the electrocarboxylation of alkyl halides. beilstein-journals.orgbohrium.com This technique involves the reduction of an organic halide at the cathode to form a reactive radical or carbanion intermediate. beilstein-journals.org This intermediate is then trapped by carbon dioxide (CO2), which is bubbled through the reaction mixture, to form a carboxylate. To synthesize tetramethylsuccinic acid via this method, a dihalide precursor like 2,3-dibromo-2,3-dimethylbutane (B1580558) would be required. The general mechanism involves a two-step reduction of the carbon-halogen bond in the presence of CO2 to form the dicarboxylate. beilstein-journals.org The efficiency of such processes can be significantly enhanced by using sacrificial anodes, such as magnesium, to prevent side reactions. beilstein-journals.org
Zinc-Mediated Preparation
Zinc-mediated reactions provide a powerful tool for carbon-carbon bond formation. The Reformatsky reaction, discovered in 1887, is a classic example that can be adapted to prepare precursors for tetramethylsuccinic acid. iitk.ac.inbyjus.com The reaction typically involves the condensation of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. wikipedia.org
To synthesize tetramethylsuccinic acid, a variation of the Reformatsky reaction, specifically a reductive coupling of an α-halo ester with itself, can be envisioned. For instance, the treatment of an ethyl α-bromo-isobutyrate with activated zinc powder would generate an organozinc intermediate, often called a Reformatsky enolate. wikipedia.org Two molecules of this organozinc reagent can then couple to form diethyl 2,2,3,3-tetramethylsuccinate. Subsequent acidic or basic hydrolysis of this diester yields tetramethylsuccinic acid. The key to the Reformatsky reaction is that the organozinc reagent is generally less reactive than corresponding Grignard or organolithium reagents, which prevents undesired side reactions like self-condensation with the ester group. wikipedia.orgpearson.com The reaction proceeds through the oxidative insertion of zinc into the carbon-halogen bond, followed by dimerization and rearrangement to form the zinc enolate. wikipedia.org
Modern advancements in zinc-mediated couplings, often catalyzed by palladium, have expanded the scope of these reactions, allowing for cross-couplings in aqueous media at room temperature, which aligns with green chemistry principles. organic-chemistry.org
Reaction Mechanisms and Reactivity Studies of Tetramethylsuccinic Anhydride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including anhydrides. This class of reactions involves the replacement of a leaving group attached to an acyl group with a nucleophile. In the case of tetramethylsuccinic anhydride (B1165640), the carboxylate group generated upon ring-opening serves as the leaving group.
The initial and rate-determining step in the nucleophilic acyl substitution of tetramethylsuccinic anhydride is the attack of a nucleophile on one of the electrophilic carbonyl carbons. The carbonyl group is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This polarization makes the carbonyl carbon an attractive target for electron-rich species (nucleophiles).
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile approaches the planar carbonyl group and forms a new covalent bond with the carbonyl carbon.
Formation of a Tetrahedral Intermediate: As the new bond forms, the pi electrons of the carbon-oxygen double bond move to the oxygen atom, which acquires a formal negative charge. This results in the formation of a tetrahedral intermediate, where the formerly trigonal planar carbonyl carbon becomes sp3-hybridized.
Collapse of the Intermediate: The tetrahedral intermediate is typically unstable and collapses to reform a carbon-oxygen double bond. This is achieved by the expulsion of a leaving group.
Reactions with Oxygen Nucleophiles
Oxygen-containing nucleophiles, such as water and alcohols, readily react with this compound through nucleophilic acyl substitution. These reactions lead to the formation of dicarboxylic acids or monoesters, respectively, and are fundamental to the chemical behavior of this anhydride.
The reaction of this compound with water results in the cleavage of the anhydride ring to form tetramethylsuccinic acid. This hydrolysis reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The process can occur under neutral, acidic, or basic conditions, with the rate of reaction being influenced by the pH of the medium.
The hydrolysis of this compound in aqueous solution has been studied to determine its reaction kinetics and the position of the equilibrium between the anhydride and the corresponding dicarboxylic acid. The reaction is reversible, and the equilibrium constant (K) is a measure of the relative concentrations of the products and reactants at equilibrium.
The rate of hydrolysis is influenced by temperature and the presence of catalysts. Kinetic studies provide valuable information about the reaction mechanism and the factors that control the reaction rate. The table below presents kinetic and equilibrium data for the hydrolysis of this compound in aqueous media.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Equilibrium Constant (K) |
| 25.0 | 1.35 x 10⁻⁴ | 0.023 |
| 39.0 | 5.2 x 10⁻⁴ | 0.033 |
Data sourced from Bunton, C. A., Fendler, J. H., Fuller, N. A., Perry, S., & Rocek, J. (1963). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Journal of the Chemical Society (Resumed), 5361-5369.
Hydrolysis to Tetramethylsuccinic Acid
Acid and Base Catalysis in Hydrolysis
The hydrolysis of this compound to its corresponding dicarboxylic acid, tetramethylsuccinic acid, can be catalyzed by both acids and bases. The catalytic effect of acids and bases significantly accelerates the rate of the hydrolysis reaction.
Under acidic conditions, the mechanism involves the protonation of one of the carbonyl oxygen atoms of the anhydride. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and ring-opening to yield the dicarboxylic acid.
In base-catalyzed hydrolysis, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile and directly attacks one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the anhydride ring to form a carboxylate and a carboxylic acid group. In the presence of excess base, the carboxylic acid proton is abstracted to yield a dicarboxylate salt.
A study on the hydrolysis of succinic and tetramethylsuccinic anhydrides has provided insights into the kinetics of these reactions. While detailed kinetic data for the acid and base-catalyzed hydrolysis of this compound is not extensively tabulated in readily available literature, the general principles of acid and base catalysis for anhydride hydrolysis are well-established. The rate of hydrolysis is dependent on the concentration of the catalyst (H⁺ or OH⁻) and the anhydride.
Table 1: General Mechanistic Steps in Acid and Base-Catalyzed Hydrolysis of this compound
| Catalyst | Step 1 | Step 2 | Step 3 |
| Acid (H⁺) | Protonation of a carbonyl oxygen | Nucleophilic attack by water on the adjacent carbonyl carbon | Ring opening and deprotonation to form tetramethylsuccinic acid |
| Base (OH⁻) | Nucleophilic attack by hydroxide ion on a carbonyl carbon | Formation of a tetrahedral intermediate | Ring opening to form the carboxylate of tetramethylsuccinic acid |
Esterification with Alcohols
This compound readily reacts with alcohols in a process called alcoholysis or esterification to produce tetramethylsuccinic esters. This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. This attack leads to the opening of the anhydride ring and the formation of a monoester of tetramethylsuccinic acid.
The general mechanism for the formation of tetramethylsuccinic esters from the anhydride involves the following steps:
The alcohol molecule acts as a nucleophile, and its lone pair of electrons on the oxygen atom attacks one of the electrophilic carbonyl carbons of the this compound.
This nucleophilic attack results in the formation of a tetrahedral intermediate.
The intermediate then collapses, leading to the cleavage of the C-O-C bond of the anhydride ring.
A proton transfer step, often facilitated by a base or another alcohol molecule, results in the formation of the final products: a monoester of tetramethylsuccinic acid and a molecule of carboxylic acid.
If the reaction is carried out with an excess of the alcohol and often in the presence of an acid catalyst, the second carboxylic acid group can also undergo esterification to yield a diester of tetramethylsuccinic acid.
The esterification of anhydrides, including likely this compound, can exhibit autocatalytic behavior. semanticscholar.orguobaghdad.edu.iqresearchgate.net This phenomenon arises because one of the products of the initial reaction, the carboxylic acid monoester, can act as a catalyst for the subsequent esterification of the remaining carboxylic acid group.
The carboxylic acid group of the initially formed monoester can protonate another molecule of the anhydride, activating it for nucleophilic attack by the alcohol. This self-catalysis can lead to an increase in the reaction rate as the concentration of the monoester product builds up. Studies on the esterification of other anhydrides have shown that autocatalytic models, which incorporate a dependency on the carboxylic acid concentration, provide a good fit for the experimental kinetic data. semanticscholar.orguobaghdad.edu.iqresearchgate.net
Reactions with Nitrogen Nucleophiles
This compound undergoes amidation when it reacts with primary or secondary amines. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. The reaction leads to the ring-opening of the anhydride and the formation of a tetramethylsuccinamide derivative, specifically an N-substituted tetramethylsuccinamic acid.
The mechanism of amidation is analogous to that of esterification. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the this compound. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and a proton transfer step yield the corresponding N-substituted tetramethylsuccinamic acid.
If the reaction is performed with an excess of the amine or under conditions that promote further reaction, the second carboxylic acid group can also be converted to an amide, resulting in the formation of a diamide derivative of tetramethylsuccinic acid. The reactivity of the amine and the reaction conditions will influence the final product distribution.
Table 2: Products from the Reaction of this compound with Various Nucleophiles
| Nucleophile | Reactant | Product Class | Specific Product Example |
| Water | This compound | Dicarboxylic Acid | Tetramethylsuccinic Acid |
| Alcohol (e.g., Methanol) | This compound | Monoester/Diester | Methyl tetramethylsuccinate |
| Primary Amine (e.g., Methylamine) | This compound | Amic Acid/Diamide | N-Methyltetramethylsuccinamic acid |
Amidation with Amines
Direct Conversion of Anhydrides to Amides
The direct conversion of acid anhydrides, including this compound, to amides is a fundamental reaction in organic chemistry known as aminolysis. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate as a leaving group. libretexts.org
The general mechanism can be summarized in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride.
Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
Collapse of Intermediate: The intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond.
Elimination of Leaving Group: Simultaneously, the bond to the carboxylate leaving group breaks.
Proton Transfer: A second molecule of the amine acts as a base to deprotonate the positively charged nitrogen, yielding the final amide product and an ammonium carboxylate salt.
Catalyzed Amidation (e.g., TaCl5-Silica gel)
While direct amidation is effective, certain catalysts can enhance the reaction rate and efficiency, particularly for less reactive anhydrides or amines. Tantalum pentachloride (TaCl₅) supported on silica (B1680970) gel has been utilized as a Lewis acid catalyst for the synthesis of imides from anhydrides. organic-chemistry.org Lewis acids like TaCl₅ activate the anhydride by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
The high oxophilicity of TaCl₅ makes it an effective catalyst for this transformation. organic-chemistry.org The use of silica gel as a solid support offers several advantages, including ease of handling, potential for catalyst recycling, and the ability to perform reactions under solvent-free conditions, often accelerated by microwave irradiation. organic-chemistry.org This method has been shown to be effective for a variety of anhydrides, including succinic and glutaric anhydrides, to produce the corresponding imides in high yields and short reaction times. organic-chemistry.org
The proposed mechanism for the TaCl₅-catalyzed reaction involves:
Activation of the Anhydride: The Lewis acidic TaCl₅ coordinates to one of the carbonyl oxygens of the this compound, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The amine attacks the activated carbonyl carbon, leading to the formation of the tetrahedral intermediate.
Ring Opening and Amide Formation: The intermediate collapses, leading to the formation of an amide-carboxylic acid intermediate.
Catalyst-Assisted Cyclization: The TaCl₅ catalyst facilitates the intramolecular cyclization by activating the newly formed carboxylic acid group, which is then attacked by the amide nitrogen to form the imide ring and eliminate a molecule of water. The silica gel support can aid in scavenging the water produced. organic-chemistry.org
Imide Formation (e.g., Tetramethylsuccinimide)
The reaction of this compound with a primary amine or ammonia leads to the formation of tetramethylsuccinimide (B48748). This reaction is a two-step process. The initial reaction is the aminolysis of the anhydride, which opens the ring to form an amide-carboxylic acid intermediate (a tetramethylsuccinamic acid derivative). Upon heating, this intermediate undergoes an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of tetramethylsuccinimide.
The formation of tetramethylsuccinimide from this compound and an amine can be represented by the following reaction scheme:
Step 1 (Amide Formation): this compound + R-NH₂ → N-substituted tetramethylsuccinamic acid
Step 2 (Imide Formation): N-substituted tetramethylsuccinamic acid → Tetramethylsuccinimide + H₂O
The second step, the cyclization to the imide, is often promoted by heat or by using a dehydrating agent.
Use as Protecting Group in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from reacting under a specific set of reaction conditions. organic-chemistry.orgwikipedia.org This temporary blocking group is known as a protecting group. organic-chemistry.orgwikipedia.orgchemistrytalk.org The tetramethylsuccinimide group, formed from this compound, can be used as a protecting group for primary amines. acs.orgnih.gov
The formation of the imide significantly reduces the nucleophilicity and basicity of the amine nitrogen. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. An ideal protecting group should be easy to introduce, stable to the reaction conditions it is meant to protect against, and easy to remove in high yield without affecting other functional groups. chemistrytalk.org The tetramethylsuccinimide group can be removed under basic conditions, for example, with ammonia in methanol or concentrated ammonium hydroxide, to regenerate the primary amine. acs.org
Regiochemical Control in Glycosylation Reactions (e.g., Purine (B94841) Derivatives)
A significant application of this compound is in the regiochemical control of glycosylation reactions, particularly in the synthesis of purine nucleosides. acs.orgnih.gov The synthesis of purine 2'-deoxynucleosides can be challenging due to the potential for glycosylation to occur at different nitrogen atoms of the purine ring, primarily N7 and N9, leading to a mixture of regioisomers. acs.org
By reacting a 6-aminopurine derivative (like adenine) with this compound, a tetramethylsuccinimide is formed on the exocyclic amino group. acs.orgnih.gov X-ray crystallography has confirmed that the bulky tetramethylsuccinimide group sterically hinders the N7 position of the purine ring. acs.orgnih.gov This steric hindrance effectively blocks the approach of the glycosyl donor to the N7 nitrogen, thereby directing the glycosylation to occur with high regioselectivity at the N9 position. acs.orgnih.gov This is particularly useful for 3-substituted purines where the substituent can sterically block the N9 position, favoring undesired N7 glycosylation. acs.orgnih.gov
The tetramethylsuccinimide directing group can be cleanly removed after the glycosylation step under conditions compatible with standard DNA synthesis protocols, such as treatment with ammonia in methanol. acs.org This strategy provides a valuable tool for the synthesis of β-N9 nucleosides with high regio- and diastereoselectivity. acs.org
Comparative Reactivity with Other Anhydrides (e.g., Succinic Anhydride, Maleic Anhydride)
The reactivity of this compound is significantly influenced by the presence of the four methyl groups on its five-membered ring. When compared to less substituted or unsaturated analogs like succinic anhydride and maleic anhydride, distinct differences in reactivity are observed.
Comparison with Succinic Anhydride:
The primary difference in reactivity between this compound and succinic anhydride stems from steric hindrance. The four methyl groups in this compound create significant steric bulk around the electrophilic carbonyl carbons. This steric hindrance obstructs the approach of nucleophiles, leading to a slower rate of reaction compared to the unsubstituted succinic anhydride. While succinic anhydride readily reacts with a variety of nucleophiles, the reactions of this compound often require more forcing conditions or catalytic activation.
Comparison with Maleic Anhydride:
Maleic anhydride exhibits a different type of reactivity compared to this compound due to the presence of a carbon-carbon double bond within its ring. This double bond is electron-deficient, making maleic anhydride susceptible to reactions such as Diels-Alder reactions and Michael additions, which are not possible for the saturated this compound. researchgate.net The double bond also influences the electronic properties of the carbonyl groups, enhancing their reactivity towards nucleophiles compared to saturated anhydrides. Maleic anhydride is a planar molecule, which also affects its reactivity profile. In contrast, the reactivity of this compound is primarily governed by the properties of the anhydride functional group, modulated by the steric and electronic effects of the four methyl substituents.
Table of Reactivity Comparison
| Anhydride | Key Structural Feature | Primary Reactivity | Relative Rate of Nucleophilic Acyl Substitution |
| This compound | Four methyl groups causing steric hindrance | Nucleophilic acyl substitution | Slower |
| Succinic Anhydride | Unsubstituted saturated ring | Nucleophilic acyl substitution | Faster |
| Maleic Anhydride | Carbon-carbon double bond | Nucleophilic acyl substitution, Diels-Alder, Michael addition | Fastest |
Advanced Applications and Research Frontiers of Tetramethylsuccinic Anhydride
Polymer Chemistry and Materials Science
Tetramethylsuccinic anhydride (B1165640) (TMSA) is a versatile compound utilized in polymer chemistry to modify and enhance the properties of various materials. Its rigid, sterically hindered structure imparts unique characteristics to polymer systems, making it a subject of interest in advanced materials research. In polymer science, TMSA can be incorporated into polymers to improve their mechanical strength and thermal stability.
Crosslinking agents are molecules with two or more reactive ends that can chemically connect polymer chains, forming a three-dimensional network. This network structure is crucial in transforming thermoplastics into thermosets, which exhibit enhanced mechanical and thermal properties. Anhydride-containing polymers can be crosslinked with various compounds, such as multi-functional alcohols or amines, to create these networks. researchgate.net While the direct use of tetramethylsuccinic anhydride as a primary crosslinking agent is not extensively documented in the provided research, its structure and reactivity are analogous to other cyclic anhydrides used to create robust polymer systems.
The incorporation of rigid structures into a polymer matrix is a known strategy for enhancing mechanical performance. nih.gov The succinic anhydride ring itself is a rigid structure that can contribute to higher moduli in polymer blends. psu.ac.th The presence of four methyl groups in this compound further increases this rigidity and bulkiness. When TMSA is integrated into a polymer backbone, either as a monomer or a grafting agent, this rigid moiety reinforces the polymer matrix at a molecular level. This reinforcement can lead to a significant increase in properties such as tensile strength and modulus. mdpi.com For example, studies on similar anhydride-grafted polymers have shown that even small amounts of the additive can optimize the macroscopic mechanical properties of the composite material. researchgate.net
| Polymer System | Anhydride Additive | Observed Effect on Mechanical Properties | Reference Finding |
|---|---|---|---|
| Poly(lactic acid)/Natural Rubber | Maleic Anhydride (grafted) | Increased modulus, attributed to the rigidity of the succinic anhydride ring formed after grafting. | The high moduli in the PLA/NR-g-MA blends can probably be attributed to the rigidity of the succinic anhydride ring in the structure of MA. psu.ac.th |
| Poly(lactic acid)/Poly(butylene adipate-co-terephthalate) | Maleic Anhydride (grafted) | ~2.8 times increase in tensile modulus and a doubling of tensile strength. | The mechanical properties reflect an ~2.8 times increase in the tensile modulus from 243.1 MPa and a doubling of the tensile strength from 13.9 MPa. mdpi.com |
| Polypropylene/Mica Composites | Succinic Anhydride (grafted) | Improved interfacial adhesion and overall mechanical properties. | The mechanical properties and crystallization of PP/mica composites were obviously improved by these coupling agents. researchgate.net |
The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of bulky side groups or rigid segments into a polymer chain is known to restrict segmental motion, which typically leads to an increase in the Tg. strath.ac.ukandrewbriggs.org The bulky and rigid structure of the tetramethylsuccinyl group, when incorporated into a polymer, is expected to hinder the free rotation and movement of polymer chains. This increased internal friction and reduced chain mobility would necessitate more thermal energy for the polymer to transition into a rubbery state, thereby increasing its glass transition temperature. Studies on polypropylene/mica composites modified with succinic anhydride have demonstrated changes in the glass transition temperature of the polymer matrix due to interactions with the modifier. researchgate.net Similarly, the choice of anhydride monomer in ring-opening copolymerization can be used to control the Tg of the resulting polyesters, with more rigid anhydrides leading to higher Tg values. nih.gov
Cyclic acid anhydrides are highly reactive chemicals widely used in the formulation of resins and coatings. thermofisher.com Phthalic anhydride, for instance, is a key raw material for producing alkyd resins, which are valued for their durability, adhesion, and weather resistance in paints and lacquers. thermofisher.comnbinno.com Maleic anhydride is also used as an additive in coatings and plastics. researchgate.net The reactivity of the anhydride group allows it to react with polyols (in alkyd resins) or other functional groups to form a durable polymer network. nbinno.com this compound, with its functional anhydride group, can similarly be employed in the synthesis of specialty polyesters and resins for coating applications. Systems based on anhydride-containing polymers have shown promising properties for future coating applications, particularly in creating films with good adhesion and controlled crosslinking. researchgate.netgeorgiasouthern.edu
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. A significant advancement in polyester (B1180765) synthesis is the ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides. nih.gov This method provides a powerful alternative to traditional polycondensation, allowing for the creation of a wide range of biodegradable polyesters with controlled microstructures. nih.govfrontiersin.org The large number of commercially available epoxides and cyclic anhydrides makes this a versatile route to new materials. nih.gov
A particularly valuable outcome of ROCOP is the ability to produce perfectly alternating copolymers, where epoxide and anhydride monomer units are incorporated into the polymer chain in a regular one-to-one sequence. rsc.org This process is typically mediated by catalysts, including complexes based on metals like chromium, aluminum, zinc, and cobalt, often used with a cocatalyst. nih.govfrontiersin.orgrsc.org The reaction involves the catalyst activating a monomer, followed by the nucleophilic attack of the other monomer or the growing polymer chain, leading to successive ring-opening events that form the polyester. nih.govmdpi.com
The copolymerization of various epoxides (such as cyclohexene (B86901) oxide or styrene (B11656) oxide) with cyclic anhydrides (like phthalic anhydride or maleic anhydride) has been extensively studied. rsc.orgnih.govrsc.org These studies demonstrate the synthesis of polyesters with controlled, and often high, molecular weights and narrow molecular weight distributions. rsc.org this compound can serve as the anhydride monomer in this reaction, yielding polyesters where the tetramethylsuccinyl unit alternates with the ring-opened epoxide. The bulky nature of the four methyl groups on the anhydride would be expected to influence the polymerization kinetics and the physical properties (e.g., thermal stability, glass transition temperature) of the resulting polyester.
| Anhydride Monomer | Epoxide Monomer | Catalyst/Cocatalyst System | Resulting Polymer | Reference |
|---|---|---|---|---|
| Phthalic Anhydride | Cyclohexene Oxide | (salen)CrCl / PPNCl | Alternating polyester, Mn up to 19 kg mol−1 | rsc.org |
| Phthalic Anhydride | Various Epoxides (CHO, tBGE) | B(C2H5)3 / PPNCl (Lewis Pair) | Perfectly alternating poly(anhydride-co-epoxide)s, Mn up to 57.5 kg mol−1 | rsc.org |
| Maleic Anhydride | Various Epoxides | Chromium(III) salen complex | Unsaturated polyesters, access to high molecular weight poly(propylene fumarate) | nih.gov |
| Phthalic Anhydride | Limonene Oxide / Vinylcyclohexene Oxide | Salen-type complexes (Cr, Al, Mn) / DMAP or PPNCl | High Tg polyesters (up to 136 °C) with Mw up to 14.0 kg/mol | nih.gov |
| Phthalic Anhydride | Cyclohexene Oxide | Bimetallic Scorpionate Zinc Complexes / PPNCl | Polyester materials with low to medium molecular weight and narrow polydispersities | mdpi.com |
Ring-Opening Polymerization (ROP) Studies
ROP of N-Carboxyanhydrides (NCAs)
A review of the scientific literature did not yield specific examples or detailed research findings regarding the use of this compound as an initiator, catalyst, or comonomer in the Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs).
Functional Polymers and Smart Materials
The incorporation of specific chemical moieties is a key strategy in the development of functional polymers and smart materials—materials designed to respond to external stimuli. This compound has been utilized as a modifying agent to impart pH-responsive ("smart") characteristics to polymers for biomedical applications.
One notable application involves the modification of poly-L-lysine (PLL), a polypeptide. Researchers have amidized the primary amine groups of PLL with this compound. sci-hub.se This reaction converts the positively charged amine groups into amide groups with a neighboring carboxylic acid. The resulting polymer-drug conjugate is designed to be stable in neutral or weakly basic environments but becomes acid-labile. sci-hub.se This pH-sensitivity is a hallmark of smart materials, allowing for controlled behavior in specific environments, such as the acidic conditions found in tumor tissues. sci-hub.se
Chemical Biology and Biomedical Research
In the fields of chemical biology and biomedical research, this compound serves as a specialized reagent for the modification of biomolecules and the construction of advanced therapeutic systems.
Bioconjugation and Biomolecule Modification
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. This compound has been documented as a reagent for modifying biological molecules, including polypeptides and purine (B94841) derivatives.
Furthermore, this compound has been used to protect the exocyclic amine of 6-aminopurine derivatives. acs.org In this application, it forms a stable tetramethylsuccinimide (B48748) structure, effectively "capping" the amine group to prevent it from participating in other reactions during multi-step chemical syntheses. acs.org
Based on a review of the available scientific literature, there are no specific, documented instances of this compound being used to synthesize chemical cross-linking reagents for the explicit purpose of studying protein-protein interactions.
Drug Delivery Systems and Nanocarriers
This compound is utilized in the design of sophisticated drug delivery systems, particularly in creating conjugates that can control the release and improve the properties of therapeutic agents.
Researchers have synthesized drug-polymer conjugates by first attaching a drug, such as the anticancer agent camptothecin (B557342) (CPT), to a poly-L-lysine (PLL) backbone. Subsequently, the remaining amine groups on the PLL are modified using this compound. sci-hub.se This modification creates a macromolecular nanocarrier designed to release its payload under specific environmental conditions. Another study noted the amidization of the drug doxorubicin (B1662922) with this compound to create a derivative with altered biological properties, specifically to attenuate cardiotoxicity. epa.gov
| Application Area | Biomolecule/Drug Modified | Purpose of Modification | Reference |
| Drug Delivery | Poly-L-lysine (PLL) | Creation of an acid-labile polymer backbone for a drug conjugate. | sci-hub.se |
| Drug Modification | Doxorubicin | Attenuation of drug-induced cardiotoxicity. | epa.gov |
A critical challenge in cancer therapy is achieving targeted drug delivery to tumor tissues while minimizing effects on healthy cells. The microenvironment of solid tumors is often more acidic (pH ~6.0-6.8) than normal tissues and blood (pH ~7.4). This pH difference serves as a trigger for "smart" drug delivery systems.
Nanocarriers and drug conjugates modified with this compound leverage this pH differential. The amide bond formed between this compound and an amine on a polymer or drug is susceptible to hydrolysis under acidic conditions, a reaction catalyzed by the neighboring carboxylic acid group. sci-hub.se
At the physiological pH of 7.4, the amide bond is relatively stable, keeping the drug conjugate intact and often negatively charged, which helps it evade premature interactions. However, upon reaching the acidic tumor microenvironment, the amide bond hydrolyzes more rapidly. sci-hub.se This cleavage has two primary effects:
Drug Release: If the drug is linked via this mechanism, it can be released directly at the tumor site.
Charge Reversal: The hydrolysis regenerates the primary amines of the polymer backbone (e.g., poly-L-lysine). This converts the carrier from negatively or neutrally charged to positively charged. This "charge reversal" enhances the electrostatic adsorption of the nanocarrier to the negatively charged cancer cell membranes, promoting cellular uptake via endocytosis. sci-hub.se
Research has quantified the hydrolysis rates of these amides at different pH levels. The amide derived from this compound (PLL/TM) demonstrates significantly faster hydrolysis at lower pH values, confirming its utility for pH-triggered release. sci-hub.se
| Polymer-Amide Conjugate | pH | Hydrolysis after 2 hours (%) | Reference |
| PLL/TM | 5.0 | ~55 | sci-hub.se |
| PLL/TM | 6.0 | ~20 | sci-hub.se |
| PLL/TM | 7.4 | < 5 | sci-hub.se |
Charge-Reversal Mechanisms for Enhanced Cellular Uptake
In the field of nanomedicine, this compound is utilized as a pH-sensitive moiety to create "charge-reversal" nanocarriers for targeted drug delivery, particularly in cancer therapy. rsc.orgresearchgate.net These delivery systems are engineered to be negatively or neutrally charged under physiological pH conditions (around 7.4), which is typical of blood and healthy tissues. rsc.org This negative charge helps the nanocarrier avoid non-specific interactions with blood components and evade uptake by the mononuclear phagocyte system, thereby prolonging its circulation time. researchgate.net
The charge-reversal mechanism is triggered by the acidic microenvironment characteristic of solid tumors (pH 6.5–6.8). rsc.org this compound is used to modify primary amine groups on the nanocarrier (e.g., on a polylysine (B1216035) backbone), forming amide bonds. rsc.org In the acidic tumor environment, these amide bonds are susceptible to hydrolysis. This cleavage reaction regenerates the primary amine groups, converting the nanocarrier's surface charge from negative to positive. rsc.org This acquired positive charge significantly enhances the nanocarrier's affinity for the negatively charged membranes of cancer cells, promoting cellular uptake through endocytosis. rsc.org
Overcoming Biological Barriers in Cancer Therapy
The intelligent design of this compound-modified nanocarriers allows them to overcome several critical biological barriers that limit the efficacy of conventional cancer therapies. The initial negative charge at physiological pH is crucial for overcoming the barrier of premature clearance from the bloodstream, allowing for a longer circulation half-life and increasing the probability of reaching the tumor site. researchgate.net
Comparison with Other Anhydride-Modified Nanocarriers (e.g., 2,3-Dimethylmaleic Anhydride)
This compound (TM) is one of several anhydrides used for creating pH-responsive, charge-reversing nanocarriers. Its performance is often compared with other derivatives, such as 2,3-dimethylmaleic anhydride (DMMA) and 1,2-dicarboxylic-cyclohexene anhydride (DCA). researchgate.net The key differentiating factor among these anhydrides is their sensitivity to acidic conditions, which dictates the rate of hydrolysis of the amide bond they form. researchgate.net
Research has shown that the rate of this acid-catalyzed hydrolysis varies significantly based on the anhydride's structure. researchgate.net Specifically, DMMA is the most sensitive to acid, leading to the fastest charge reversal. DCA exhibits intermediate sensitivity, while this compound is the least acid-sensitive of the three. researchgate.net This difference in reactivity allows for the fine-tuning of nanocarriers for specific applications. While a highly sensitive linker like DMMA might be ideal for rapid drug release in the tumor microenvironment, the slower and more controlled hydrolysis of this compound-derived amides could be advantageous in other therapeutic scenarios requiring more gradual activation. researchgate.net
| Anhydride Modifier | Relative Acid Sensitivity | Charge Reversal Rate |
|---|---|---|
| 2,3-Dimethylmaleic Anhydride (DMMA) | High | Fastest |
| 1,2-Dicarboxylic-cyclohexene Anhydride (DCA) | Intermediate | Intermediate |
| This compound (TM) | Low | Slowest |
Modification of Nucleosides and Purine Derivatives
Beyond nanomedicine, this compound serves as a valuable reagent in the synthetic modification of biologically important molecules like nucleosides and purine derivatives. Its specific application lies in its ability to act as a protecting and directing group, enabling precise chemical transformations that are otherwise difficult to achieve.
Enhancement of Pharmacological Properties
The use of this compound can indirectly enhance the pharmacological properties of nucleoside analogues by enabling their efficient and regioselective synthesis. Many nucleoside-based drugs require specific modifications on the purine or pyrimidine (B1678525) base to exert their therapeutic effect. By facilitating controlled, site-specific reactions, the anhydride helps produce a homogeneous final product with high purity. This precision is critical in drug development, as the biological activity of a nucleoside analogue is often highly dependent on the exact placement of functional groups.
Site-Selective Glycosylation Control
A significant application of this compound in this area is in controlling the site of glycosylation on purine derivatives, such as 6-aminopurine. When this compound reacts with the exocyclic amine of a purine, it forms a stable tetramethylsuccinimide group. X-ray crystallography studies have confirmed that the bulky methyl groups and the imide carbonyl of this structure sterically hinder the nearby N7 nitrogen atom of the purine ring.
This steric blockade effectively directs the subsequent attachment of a sugar moiety (glycosylation) to the N9 position, a common site for modification in biologically active nucleosides. This method provides very high regiochemical control, which is particularly useful for synthesizing 3-substituted purine nucleosides where the substituent might otherwise sterically block the desired N9 position.
Catalysis Research
Current research literature does not prominently feature this compound in catalysis research, either as a catalyst, a ligand for a catalytic metal center, or a substrate in novel catalytic pathways. The main focus of research involving this compound is its application as a structural component in polymer science, a pH-responsive linker in drug delivery systems, and a protecting group in organic synthesis, particularly for nucleosides. While the synthesis of various anhydrides often involves catalytic methods, such as the catalytic carbonylation of acrylic acid to produce succinic anhydride, this compound itself is not widely reported as an active component in catalytic processes. researchgate.net
Role in Organic Transformations
This compound (TMSA) serves as a versatile reagent in organic synthesis, primarily valued for the unique steric and electronic properties conferred by its four methyl groups. These substituents create significant steric hindrance around the reactive anhydride center, which can be exploited to control the regioselectivity of certain reactions.
One of the most notable applications of TMSA is as a sterically demanding protecting group, particularly in the synthesis of purine nucleosides. During glycosylation reactions, the bulky tetramethylsuccinimide group, formed after the initial reaction with the purine, provides exceptional steric hindrance. This bulkiness effectively directs the subsequent attachment of a sugar moiety to a specific nitrogen atom (N9-selective glycosylation), a crucial step in the synthesis of various biologically active nucleoside analogues.
Beyond its role in protection chemistry, TMSA is a valuable reagent for synthesizing esters, amides, and other carboxylic acid derivatives. The electron-donating inductive effect of the four methyl groups slightly reduces the electrophilicity of the carbonyl carbons compared to unsubstituted anhydrides. This modulated reactivity, combined with its rigid structure, makes it a predictable and useful tool for chemists. For instance, it can be incorporated into more complex molecules where its specific reactivity profile is advantageous for achieving desired transformations without side reactions.
The table below summarizes key research applications of this compound in organic transformations.
| Research Area | Specific Application of TMSA | Key Advantage Conferred by TMSA |
| Protecting Group Chemistry | N9-selective glycosylation of purine derivatives. | The bulky tetramethylsuccinimide group provides exceptional steric hindrance, directing the reaction to a specific site. |
| Organic Synthesis | Reagent for creating specific esters and amides. | The compound's modulated reactivity and steric bulk can be advantageous in complex syntheses. |
| Bioconjugation | Intermediate formation for pH-sensitive nanocarriers. | The anhydride's stability and controlled reactivity are valuable in creating smart drug delivery systems. |
Design of New Catalytic Materials
The unique structural and chemical properties of this compound present opportunities for its use as a building block in the design of novel catalytic materials. Although specific applications are an emerging area of research, its potential is rooted in its function as a monomer for advanced polymers and as a reactive linker for modifying porous materials.
Polyanhydrides for Catalysis: this compound can serve as a monomer in the synthesis of polyanhydrides through methods like melt-polycondensation. Polyanhydrides are a class of polymers known for their biodegradable nature. By incorporating TMSA, polymers with enhanced thermal stability and specific mechanical properties can be created. These polymers can be designed to act as catalytic supports. The anhydride linkages within the polymer backbone or as pendant groups could serve as anchoring sites for catalytically active metal complexes or organocatalysts. The polymer matrix would provide a stable framework, potentially influencing the accessibility and reactivity of the catalytic sites.
Modification of Metal-Organic Frameworks (MOFs): A promising frontier is the use of anhydride-containing molecules for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs). uwo.ca MOFs are highly porous materials with potential applications in catalysis, but their functionality is often limited by the initial choice of organic linkers. PSM allows for the introduction of new functional groups onto the MOF structure after its initial synthesis. uwo.canih.gov
Anhydride groups are excellent candidates for PSM due to their high reactivity towards nucleophiles like alcohols and amines. uwo.ca A strategy involves creating MOFs with pendant anhydride groups, which then act as reactive handles to covalently bind catalytically active species, including noble metal complexes. uwo.ca While research has demonstrated this principle with other anhydrides, TMSA could be employed as a bifunctional linker during MOF synthesis or as a modifying agent in PSM. The bulky tetramethyl framework of TMSA would create specific spatial arrangements and microenvironments around the introduced catalytic sites, potentially influencing the selectivity and activity of the final catalytic material. For example, a platinum complex could be anchored within a TMSA-modified MOF to create a heterogeneous catalyst for reactions like oxygen reduction. uwo.ca
The table below outlines potential strategies for utilizing this compound in the design of catalytic materials.
| Material Type | Design Strategy | Potential Catalytic Application |
| Functional Polymers | Use TMSA as a monomer to synthesize polyanhydrides. | The polymer acts as a support for metal or organocatalysts, with anhydride units serving as anchor points. |
| Modified MOFs | Incorporate TMSA as a linker or use it for post-synthetic modification of an existing MOF. | Covalently attach metal complexes (e.g., Pt(II)/Pt(IV)) to the anhydride group to create heterogeneous catalysts for redox reactions. uwo.ca |
| Hybrid Materials | Graft polymers derived from TMSA onto the surface of inorganic supports like silica (B1680970) or titania. | Create robust, high-surface-area catalysts with tunable properties based on the polymer layer. |
Computational and Theoretical Chemistry Investigations of Tetramethylsuccinic Anhydride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular behavior based on the principles of quantum mechanics. For tetramethylsuccinic anhydride (B1165640), these calculations elucidate its electronic landscape and conformational preferences.
The electronic structure of a molecule dictates its fundamental chemical properties, including reactivity and stability. Analysis of tetramethylsuccinic anhydride's electronic structure focuses on how the distribution of electrons influences its behavior.
According to Frontier Molecular Orbital (FMO) theory, chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In a reaction with a nucleophile, the nucleophile's HOMO donates electrons to the LUMO of the electrophile.
For this compound, the key electronic features include:
Carbonyl Carbons : The two carbonyl carbons are electrophilic centers due to the polarization of the carbon-oxygen double bonds. These sites are the primary targets for nucleophilic attack.
LUMO : The LUMO is expected to be localized predominantly on the π* orbitals of the two carbonyl groups. The energy of the LUMO is a critical indicator of the molecule's electrophilicity; a lower LUMO energy corresponds to higher reactivity toward nucleophiles.
Inductive Effect : The four methyl groups exert a positive inductive effect (+I), donating electron density to the ring. This effect tends to slightly increase the electron density around the carbonyl carbons, which would marginally raise the energy of the LUMO and slightly decrease the anhydride's reactivity compared to unsubstituted succinic anhydride.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of molecular stability. A large gap implies high stability and low reactivity. Computational studies on similar cyclic anhydrides, such as alkenyl succinic anhydrides, have utilized Density Functional Theory (DFT) to correlate the HOMO-LUMO gap with stability and reactivity. ppor.az For this compound, the presence of four electron-donating methyl groups would be expected to slightly alter this gap compared to its unsubstituted counterpart.
A hypothetical comparison based on established chemical principles is presented below.
| Property | Succinic Anhydride (Reference) | This compound (Theoretical Expectation) | Reasoning |
|---|---|---|---|
| Electrophilicity of Carbonyl C | High | Slightly Reduced | Electron-donating (+I) effect of four methyl groups. |
| LUMO Energy | Lower | Slightly Higher | Electron donation destabilizes (raises the energy of) the LUMO. |
| Reactivity to Nucleophiles | High | Reduced | Combination of electronic effects and significant steric hindrance. |
The five-membered ring of this compound is not perfectly planar. Like other oxolanes (five-membered rings containing an oxygen atom), it adopts puckered conformations to relieve ring strain. dntb.gov.ua The two primary puckered conformations for such rings are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two atoms are on opposite sides of the plane defined by the other three.
For this compound, conformational analysis is dominated by the immense steric hindrance imposed by the four methyl groups.
Steric Strain : The geminal dimethyl groups on adjacent carbons (C3 and C4) create substantial steric repulsion. This forces the molecule to adopt a conformation that maximizes the distance between these bulky groups.
Ring Puckering : Computational modeling would be used to determine the preferred pucker of the ring. It is likely that the ring puckering is relatively shallow or adopts a specific twist conformation to minimize the eclipsing interactions between the methyl groups. The substantial steric bulk physically obstructs the path of incoming nucleophiles, a key feature that distinguishes it from less hindered anhydrides.
Energy Barriers : The energy barrier between different puckered conformers (a process known as pseudorotation) would likely be higher than in unsubstituted succinic anhydride due to the movement required of the bulky methyl groups.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. A key reaction for anhydrides is hydrolysis, a process for which this compound has been studied experimentally. rsc.org
The transition state is the highest energy point on a reaction pathway and its structure determines the reaction's activation energy. For the hydrolysis of this compound, the reaction proceeds via a nucleophilic acyl substitution mechanism.
A computational analysis would characterize the transition state for the rate-determining step, which is typically the initial attack of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) on one of the carbonyl carbons.
Geometry : The transition state would feature a tetrahedral-like geometry at the attacked carbonyl carbon, with a partially formed bond to the incoming nucleophile and a partially broken C-O bond within the anhydride ring.
Steric Hindrance : The four methyl groups play a crucial role in destabilizing the transition state. Their bulkiness crowds the reaction center, making it more difficult for the nucleophile to approach the carbonyl carbon. This steric hindrance raises the energy of the transition state, leading to a slower reaction rate compared to unsubstituted succinic anhydride.
Vibrational Analysis : A key confirmation of a computationally located transition state is the presence of exactly one imaginary vibrational frequency. arxiv.org This frequency corresponds to the motion along the reaction coordinate, representing the molecule moving from reactant to product through the transition state.
By calculating the energy of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. wikipedia.orgkhanacademy.org This profile provides quantitative data on the feasibility and rate of a reaction.
For the hydrolysis of this compound, the activation energy would be significantly influenced by the methyl groups.
| Reaction | Compound | Calculated/Expected Activation Energy (ΔG‡) | Influencing Factors |
|---|---|---|---|
| Unimolecular Decomposition | Succinic Anhydride | 69.6 kcal/mol nih.govresearchgate.net | - |
| Hydrolysis (Rate-Determining Step) | Succinic Anhydride | Lower Barrier (Reference) | Less steric hindrance, slightly higher electrophilicity. |
| Hydrolysis (Rate-Determining Step) | This compound | Higher Barrier (Expected) | High steric hindrance from methyl groups raises transition state energy. |
The higher expected activation barrier for the hydrolysis of this compound is consistent with experimental observations of its slower reaction rate compared to less substituted anhydrides.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While specific SAR studies focusing on a range of this compound derivatives are not documented, the principles of SAR can be applied to understand how modifications to its structure would theoretically impact its function.
A hypothetical SAR study on derivatives of this compound would involve:
Synthesis of Analogs : Creating a library of related compounds by modifying the four methyl groups (e.g., replacing them with ethyl, propyl, or functionalized alkyl chains).
Activity Measurement : Quantifying a specific activity for each analog. This could be a measure of chemical reactivity (e.g., the rate constant for hydrolysis) or a biological endpoint (e.g., inhibitory concentration against an enzyme).
Correlation : Using computational models to correlate descriptors of the molecular structure (such as steric parameters, lipophilicity, and electronic properties) with the measured activity.
The primary structural features of this compound that would be central to an SAR study are its steric bulk and lipophilicity, both conferred by the methyl groups.
An illustrative SAR concept for succinic anhydride derivatives is shown below.
| Derivative | Substituents (R) | Key Structural Descriptor | Predicted Impact on Hydrolysis Rate |
|---|---|---|---|
| Succinic Anhydride | -H | Minimal Steric Hindrance | Fast (Baseline) |
| Dimethylsuccinic Anhydride | Two -CH₃ | Moderate Steric Hindrance | Slower |
| This compound | Four -CH₃ | High Steric Hindrance | Slowest |
| Tetraethylsuccinic Anhydride | Four -CH₂CH₃ | Very High Steric Hindrance | Extremely Slow |
Such studies are crucial in fields like drug design and materials science for optimizing molecules to achieve a desired balance of reactivity, stability, and biological interaction.
Correlation of Structural Descriptors with Reactivity
The reactivity of this compound is significantly influenced by its unique molecular structure, particularly the substantial steric hindrance imposed by the four methyl groups. Computational methods allow for the calculation of various structural and electronic descriptors that can be correlated with experimentally observed reactivity.
The primary structural feature distinguishing this compound from its parent compound, succinic anhydride, is the presence of four bulky methyl groups adjacent to the carbonyl centers. This substitution creates significant steric crowding around the electrophilic carbonyl carbons. In computational chemistry, steric effects can be quantified using descriptors such as cone angles or solid angles, which measure the spatial requirement of a substituent group. While specific calculations for this compound are not readily published, it is well-established that increasing steric bulk around a reactive center impedes the approach of nucleophiles, thereby decreasing reaction rates. This principle is clearly demonstrated in studies of bimolecular nucleophilic substitution (SN2) reactions, where computational models of steric energy show a strong correlation with reaction barriers. nih.gov
Experimental studies on the hydrolysis of carboxylic anhydrides have shown that this compound hydrolyzes significantly slower than succinic anhydride. rsc.org This observation can be directly correlated with its structural descriptors. Computationally derived descriptors available from public databases provide insight into its general properties.
Table 1: Computed Structural and Physicochemical Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C8H12O3 | nih.gov |
| Molecular Weight | 156.18 g/mol | nih.gov |
| XLogP3 | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Polar Surface Area | 43.4 Ų | nih.gov |
This table was generated based on data from PubChem. nih.gov
Electronic descriptors, such as the partial charges on the carbonyl carbons and the energies of the Frontier Molecular Orbitals (HOMO and LUMO), are critical for predicting reactivity. The four methyl groups are electron-donating by induction, which would be expected to slightly reduce the partial positive charge on the carbonyl carbons, making them less electrophilic and thus less susceptible to nucleophilic attack compared to unsubstituted succinic anhydride. A full quantum chemical calculation would be required to precisely quantify this effect and correlate it with kinetic data.
Computational Approaches to Predict Molecular Behavior
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular behavior of compounds by providing detailed information about their electronic structure, geometry, and potential energy surfaces. nih.govresearchgate.net For this compound, these approaches can elucidate aspects of its stability, vibrational spectra, and reaction mechanisms.
Density Functional Theory (DFT) studies can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data from techniques like X-ray crystallography. Furthermore, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the LUMO is indicative of a molecule's ability to accept electrons, and for an anhydride, the LUMO is typically centered on the carbonyl carbons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ppor.az
Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide further predictions of molecular behavior. nih.gov These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
For this compound, DFT calculations would likely predict a relatively high chemical hardness and a lower electrophilicity index compared to succinic anhydride, consistent with its observed lower reactivity due to the electronic and steric effects of the methyl groups.
Table 2: Conceptual Application of DFT-Derived Reactivity Descriptors
| Descriptor | Predicted Trend for this compound (vs. Succinic Anhydride) | Rationale |
|---|---|---|
| HOMO-LUMO Gap | Higher | Increased stability from methyl group substitution. |
| Chemical Hardness (η) | Higher | Greater resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | Lower | Reduced electron-accepting capability due to electron-donating methyl groups and steric hindrance. |
This table represents predicted trends based on established chemical principles and computational methodologies.
Furthermore, computational methods can model reaction pathways, such as the mechanism of hydrolysis. etsu.edu By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed. For this compound, such a study would likely reveal a higher activation energy for nucleophilic attack by water compared to the unsubstituted analog, providing a quantitative explanation for its slower hydrolysis rate. rsc.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of the dynamic behavior of systems, including conformational changes, diffusion, and interactions between molecules. While specific MD simulations focused on this compound are not prominent in the literature, the methodology is highly applicable for studying its behavior in various contexts, such as in polymer science or materials for drug delivery. mdpi.comrsc.orgnih.gov
For instance, anhydrides are often used as curing agents for epoxy resins or as monomers in polymer synthesis. mdpi.com MD simulations can be employed to model the structure and properties of polymers that incorporate the tetramethylsuccinic moiety. Such simulations could predict important material properties like the glass transition temperature, mechanical modulus, and thermal stability. The rigid and bulky nature of the tetramethylsuccinic unit would be expected to impart significant changes to the polymer's chain dynamics and bulk properties compared to polymers made with more flexible anhydride linkers.
In the context of drug delivery, pH-sensitive nanocarriers can be designed using molecules that undergo hydrolysis under specific conditions. Given that the hydrolysis rate of this compound is slow, it or its derivatives could potentially be incorporated into a larger system, such as a polymer or lipid nanoparticle, designed for controlled release. MD simulations would be a valuable tool to investigate the behavior of such a system. nih.gov Simulations could model:
The interactions between the drug carrier and a payload molecule.
The conformational changes of the carrier in an aqueous environment.
The penetration of water molecules into the carrier matrix, which is the precursor step to the hydrolysis of the anhydride linkage and subsequent release of the cargo.
By simulating these dynamic processes at the atomic level, MD can provide insights that are difficult to obtain through experimental means alone, aiding in the rational design of new materials and delivery systems.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
While the traditional synthesis of TMSA involves the intramolecular dehydration of 2,2,3,3-tetramethylsuccinic acid, often using reagents like acetic anhydride (B1165640), emerging research is focused on developing more efficient, sustainable, and versatile synthetic methodologies. These new routes aim to overcome the limitations of classical methods, such as harsh reaction conditions or the use of stoichiometric dehydrating agents.
A significant area of development is the application of modern catalytic processes. Palladium-catalyzed C-H carbonylation of aliphatic carboxylic acids represents a powerful strategy for directly converting C(sp³)–H bonds into the carbonyl groups necessary to form the anhydride ring. This approach offers a more direct route from simpler precursors. Research into alternative catalytic systems is also yielding promising results. For instance, methods utilizing a combination of triphenylphosphine (B44618) oxide and oxalyl chloride have demonstrated high yields (93%) at room temperature. Another advanced technique involves base-catalyzed cyclodehydration using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can produce TMSA in high purity (>95%).
Furthermore, there is a growing interest in developing synthetic pathways from renewable resources. One innovative approach involves the visible light-induced oxygenation of bio-based furanic platform compounds, such as furoic acid, to produce succinic anhydride. researchgate.net While not specific to TMSA yet, this sustainable methodology, which uses a photocatalyst and molecular oxygen, could be adapted for the synthesis of substituted anhydrides, presenting a greener alternative to petroleum-based routes. researchgate.net
| Synthetic Method | Key Reagents/Catalysts | Typical Conditions | Achieved Yield/Purity | Reference |
| Base-Catalyzed Cyclodehydration | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Heating under inert atmosphere | >95% Purity | |
| Mild Dehydration | Triphenylphosphine oxide / Oxalyl chloride | Room temperature in acetonitrile | 93% Yield | |
| Palladium-Catalyzed C-H Carbonylation | Pd(II) catalyst, CO source | Varies | High efficiency | |
| Visible Light-Induced Oxygenation | H2TPP (photocatalyst), O2 | Room temperature, Xe lamp | 97.8% selectivity for succinic anhydride | researchgate.net |
Exploration of New Catalytic Applications
The distinct steric and electronic properties conferred by the four methyl groups on the TMSA ring are driving the exploration of its use in novel catalytic systems. Beyond its role as a building block, derivatives of TMSA are being investigated as ligands that can influence the outcome of metal-catalyzed reactions. The significant steric hindrance provided by the tetramethylsuccinimide (B48748) group, formed upon reaction with an amine, can be leveraged to achieve high regioselectivity in complex syntheses.
One of the most promising areas is in palladium-catalyzed C-H functionalization. Ligands derived from or incorporating the TMSA scaffold are being studied for their effectiveness in controlling the reactivity and selectivity of Pd(II) catalysts. The bulky nature of these ligands can create a specific coordination environment around the metal center, enabling challenging transformations such as enantioselective C-H carbonylation. This allows for the precise installation of functional groups onto complex molecules, a critical step in the synthesis of pharmaceuticals and fine chemicals. Research in this area focuses on designing and synthesizing new TMSA-based ligands and evaluating their performance in a range of catalytic C-H activation reactions.
Advanced Materials Development with Tunable Properties
Tetramethylsuccinic anhydride is an increasingly important monomer for the synthesis of advanced polymers with tailored properties. Its incorporation into polymer backbones enhances thermal stability, mechanical strength, and hydrolytic resistance due to the rigidity and steric protection offered by the tetramethyl-substituted ring.
In the field of biodegradable elastomers, TMSA is a key component in novel materials like poly(octamethylene maleate (B1232345) (anhydride) citrate) (POMaC). nih.gov This polymer is synthesized from citric acid, maleic anhydride, and 1,8-octanediol, and the inclusion of anhydride monomers allows for a dual crosslinking mechanism involving both UV irradiation and polycondensation. nih.gov This unique feature enables the precise tuning of mechanical properties, such as initial modulus (ranging from 0.03 to 1.54 MPa) and elongation at break (48% to 534%), allowing the material to mimic various soft biological tissues for applications in tissue engineering. nih.gov
Furthermore, TMSA is used to create functional polymers for green composites. Poly(butylene succinate) (PBS), a biodegradable polymer, can be grafted with maleic anhydride (a related cyclic anhydride) to create a compatibilizer (PBS-g-MAH). nih.gov This modified polymer improves the interfacial adhesion between the PBS matrix and natural fillers like pistachio shell flour, enhancing the mechanical performance of the resulting biocomposite. nih.gov This strategy highlights the potential for TMSA to be used in similar grafting applications to create high-performance, sustainable materials. The development of such polymers with tunable degradation rates and mechanical characteristics is a key focus of ongoing research.
Expansion of Biomedical Applications and Targeted Therapies
The unique chemical properties of TMSA make it a valuable tool in the development of sophisticated biomedical systems, particularly in the realm of targeted drug delivery. Its derivatives are being used to create "smart" nanocarriers that can respond to specific physiological conditions, such as the acidic microenvironment of tumors. mdpi.com
When TMSA is used to modify a drug carrier, it can create a pH-sensitive system. mdpi.com For instance, modifying nanomedicines with TMSA or related anhydrides can impart a negative surface charge at physiological pH, which helps prevent unwanted interactions with plasma proteins and extends circulation time in the bloodstream. mdpi.com Upon reaching the acidic environment of a tumor, the amide bond formed from the anhydride can hydrolyze, causing a charge reversal to positive. mdpi.com This charge-switch enhances the uptake of the nanocarrier by tumor cells, leading to more effective and targeted intracellular drug delivery. mdpi.com
Specific research has demonstrated the utility of TMSA in modifying existing therapeutics to improve their safety profiles. For example, the modification of the chemotherapy drug doxorubicin (B1662922) with TMSA has been shown to alleviate the cardiotoxicity associated with the original drug in preclinical models. This application underscores the potential of TMSA as a bioconjugation agent to create prodrugs or modified therapeutics with enhanced efficacy and reduced side effects. Future research is focused on expanding these concepts to a wider range of therapies and developing more complex, multi-responsive systems for targeted treatment of various diseases.
Integration of Machine Learning and AI in TMSA Research
In the context of materials development, ML models can be trained to correlate the structure and composition of TMSA-based polymers with their resulting physical properties, such as thermal stability, mechanical strength, or degradation rate. schrodinger.com By inputting data on different monomers, compositions, and processing conditions, these models can predict the characteristics of new formulations, significantly reducing the need for costly and time-consuming trial-and-error experimentation. schrodinger.com This data-driven approach allows researchers to efficiently identify promising candidates for advanced materials with highly specific, tunable properties.
Similarly, AI can revolutionize the development of novel synthetic routes for TMSA and its derivatives. Machine learning algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, identify novel catalytic systems, and even design entirely new synthetic pathways with improved yields and sustainability. By predicting the outcomes of potential reactions, AI can guide chemists toward the most efficient strategies, accelerating the synthesis of new TMSA-based compounds for catalytic, materials, and biomedical applications.
Q & A
Basic: What are the standard synthetic routes for preparing tetramethylsuccinic anhydride, and how are intermediates purified?
This compound is typically synthesized via oxidation of cyclododecatriyne derivatives (e.g., using aqueous potassium permanganate under reflux) or hydrolysis of diethyl tetramethylsuccinate followed by acidification . Purification often involves vacuum sublimation to isolate the anhydride as a white solid, though recrystallization from solvents like Skelly B (a hydrocarbon mixture) is also reported . Key validation steps include comparing spectral data (IR, NMR) with authentic samples .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Characterization relies on spectroscopic techniques :
- IR spectroscopy : Peaks at 1860 cm⁻¹ and 1810 cm⁻¹ confirm anhydride carbonyl stretches, while 2980 cm⁻¹ corresponds to C-H stretches in methyl groups .
- ¹H NMR : A singlet at δ 1.24 ppm (12H, CH₃) confirms the four equivalent methyl groups .
- Mass spectrometry : A molecular ion peak at m/z 156 (M⁺) and fragment peaks at m/z 84 (base peak) validate the structure .
Advanced: How can thermodynamic properties of this compound be calculated, and what discrepancies exist between experimental and computational data?
The group-contribution method estimates thermodynamic parameters like enthalpy of formation (ΔH°f). For this compound, calculated ΔH°f values show residuals (e.g., 7.36 kJ/mol) when compared to experimental data, suggesting limitations in accounting for steric effects from quaternary carbons . Advanced computational models (e.g., CCSD(T)) are recommended to refine predictions, particularly for sterically hindered derivatives .
Advanced: What experimental designs are optimal for studying this compound’s reactivity in copolymerization or acylation reactions?
- Copolymerization : Use bulk polymerization at controlled temperatures (e.g., 60°C) with styrene or maleic anhydride analogs. Monitor monomer sequence distribution via ¹³C NMR and DEPT pulse programs to distinguish alternating vs. random copolymerization trends .
- Acylation : Employ solvent-free systems with immobilized enzymes (e.g., Lipozyme TL IM) or acetic anhydride as a co-reagent. Optimize molar ratios and temperature using factorial design to maximize ester yield .
Advanced: How should researchers address contradictions in reported physical properties, such as melting points?
Discrepancies in melting points (e.g., sublimation without melting vs. 140°C ) arise from purification methods (sublimation vs. recrystallization) and polymorphism . To resolve this:
- Perform differential scanning calorimetry (DSC) to detect thermal transitions.
- Compare sublimation conditions (pressure, temperature) and solvent systems used in recrystallization .
Advanced: What strategies mitigate retro-Diels-Alder reactivity in furan-based adducts of this compound?
While this compound itself is not a dienophile, analogous studies on maleic anhydride show that low reaction temperatures (≤300 K) and electron-deficient dienophiles reduce retro-Diels-Alder pathways. Computational modeling (CCSD(T)) can predict transition-state barriers to optimize endo/exo selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
